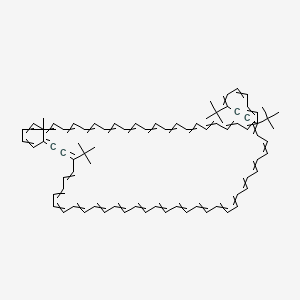
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne is a complex organic compound characterized by its extensive conjugated system and multiple tert-butyl groups
Méthodes De Préparation
The synthesis of 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne involves multiple steps, including the formation of the conjugated backbone and the introduction of tert-butyl groups. Common synthetic routes may involve:
Stepwise coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions to build the conjugated backbone.
Introduction of tert-butyl groups: Using tert-butyl lithium or tert-butyl bromide in the presence of a strong base to introduce the tert-butyl groups at specific positions.
Purification: Employing chromatographic techniques to isolate the desired product.
Analyse Des Réactions Chimiques
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the tert-butyl groups or other functional groups.
Cycloaddition: Engaging in Diels-Alder reactions or other cycloaddition reactions to form cyclic structures.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its extensive conjugated system.
Chemistry: Serves as a model compound for studying conjugated systems and their reactivity.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne involves its interaction with molecular targets through its conjugated system. The extensive conjugation allows for electron delocalization, which can interact with various molecular pathways and targets, such as enzymes or receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne is unique due to its extensive conjugated system and multiple tert-butyl groups. Similar compounds include:
Perylene derivatives: Known for their strong absorption and emission properties.
Phthalocyanines: Used in various applications, including as dyes and in photodynamic therapy.
Polyacetylenes: Characterized by their conjugated backbone and used in materials science.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
62993-10-6 |
|---|---|
Formule moléculaire |
C86H98 |
Poids moléculaire |
1131.7 g/mol |
Nom IUPAC |
1,4,36,39-tetratert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne |
InChI |
InChI=1S/C86H98/c1-83(2,3)79-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-13-16-21-25-29-33-37-41-45-49-53-57-61-65-69-73-81(85(7,8)9)77-78-82(86(10,11)12)74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-17-20-24-28-32-36-40-44-48-52-56-60-64-68-72-80(76-75-79)84(4,5)6/h13-74H,1-12H3 |
Clé InChI |
XGHIZXKJRCEQTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C=C=C(C=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C(C#CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















